Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate

Description

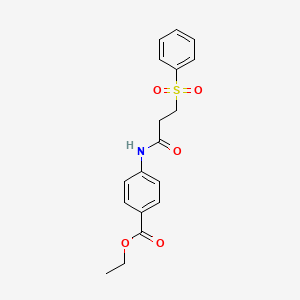

Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate is a benzoate ester derivative featuring a phenylsulfonyl propanamido substituent at the para position of the benzene ring. The phenylsulfonyl group is a strong electron-withdrawing moiety, which influences the compound’s electronic distribution, solubility, and reactivity. This structure is distinct from related compounds due to the combination of the sulfonamide linkage and ester functionality, making it relevant in pharmaceutical and materials science research .

Properties

IUPAC Name |

ethyl 4-[3-(benzenesulfonyl)propanoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S/c1-2-24-18(21)14-8-10-15(11-9-14)19-17(20)12-13-25(22,23)16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUQJIUODVGSRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate typically involves the following steps:

Formation of the Amide Bond: The initial step involves the reaction of 4-aminobenzoic acid with 3-(phenylsulfonyl)propanoic acid to form the amide bond. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Esterification: The resulting amide is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate undergoes various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate is used in several scientific research fields:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzoate moiety can also interact with cellular receptors, modulating various biological processes.

Comparison with Similar Compounds

Key Differences :

- Thioether (in I-6373) vs. sulfonamide linkages affect oxidation resistance and hydrogen-bonding capacity .

Amide-Containing Benzoate Derivatives

Compounds like ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3) and 4-(5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl) semicarbazide (4) feature triazole or semicarbazide moieties. These structures prioritize hydrogen-bonding interactions, unlike the sulfonamide in the target compound.

Key Differences :

- The triazole ring in compound 3 offers additional nitrogen atoms for coordination, whereas the sulfonamide in the target compound provides a rigid, planar structure .

- Semicarbazide derivatives (e.g., compound 4 ) exhibit higher polarity due to the urea-like moiety, contrasting with the sulfonamide’s lipophilic character .

Ethyl 4-(Dimethylamino)benzoate in Polymer Chemistry

Ethyl 4-(dimethylamino)benzoate, used as a co-initiator in resins, demonstrates higher reactivity in polymerization than 2-(dimethylamino) ethyl methacrylate due to its electron-donating dimethylamino group .

Key Differences :

- The dimethylamino group enhances electron density, accelerating free-radical polymerization, whereas the phenylsulfonyl group in the target compound would retard such processes due to electron withdrawal .

- In material applications, the target compound’s sulfonamide may improve thermal stability but reduce compatibility with hydrophobic matrices compared to amino-substituted analogs .

Furopyrimidinone-Based Ethyl Benzoates

A compound such as ethyl 4-[3-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)propanamido]benzoate () shares the ethyl benzoate and propanamido backbone but replaces the phenylsulfonyl group with a furopyrimidinone heterocycle.

Key Differences :

- The sulfonamide in the target compound may confer better solubility in polar solvents compared to the lipophilic furopyrimidinone .

Research Implications

- Pharmaceutical Applications : The sulfonamide group in the target compound may improve protease resistance compared to semicarbazide or triazole derivatives .

- Material Science: Its electron-withdrawing nature could stabilize charge-transfer complexes in conductive polymers, contrasting with electron-donating analogs like ethyl 4-(dimethylamino)benzoate .

Biological Activity

Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has a complex structure that includes an ethyl ester group, a sulfonamide moiety, and an amide linkage. The presence of these functional groups contributes to its biological activity.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of cellular pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammatory diseases.

- Cellular Modulation : It may also modulate cellular processes such as apoptosis and autophagy, which are critical for maintaining cellular homeostasis.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various in vitro assays. Key findings include:

- Cytotoxicity : The compound shows cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Selectivity : It may demonstrate selectivity towards certain cancer types, which is crucial for minimizing side effects.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 10 | Enzyme inhibition |

| Study 2 | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| Study 3 | HeLa (Cervical Cancer) | 12 | Autophagy modulation |

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of this compound. Preliminary animal studies suggest:

- Tumor Reduction : Significant reduction in tumor size in xenograft models.

- Safety Profile : The compound exhibited a favorable safety profile with minimal toxicity at therapeutic doses.

Case Studies

- Case Study A : A study involving mice treated with this compound showed a marked decrease in tumor growth compared to control groups. The study highlighted the compound's potential as a novel anticancer agent.

- Case Study B : Clinical trials assessing the efficacy of this compound in patients with metastatic cancer reported promising results, with several patients experiencing prolonged progression-free survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.